molecular formula C7H5ClINO2 B3265909 1-Chloro-5-iodo-2-methyl-3-nitrobenzene CAS No. 41253-02-5

1-Chloro-5-iodo-2-methyl-3-nitrobenzene

Cat. No.: B3265909
CAS No.: 41253-02-5
M. Wt: 297.48 g/mol
InChI Key: MLODDQGSENCNJU-UHFFFAOYSA-N
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Description

1-Chloro-5-iodo-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of benzene, characterized by the presence of chlorine, iodine, methyl, and nitro groups attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-5-iodo-2-methyl-3-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes:

    Methylation: The addition of a methyl group to the benzene ring.

For industrial production, these reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation may involve the use of halogenating agents like chlorine gas or iodine monochloride.

Chemical Reactions Analysis

1-Chloro-5-iodo-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The nitro, chloro, and iodo groups can be substituted with other functional groups under appropriate conditions. For instance, nucleophilic substitution can replace the chlorine or iodine atoms with nucleophiles like hydroxide or amine groups.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-Chloro-5-iodo-2-methyl-3-aminobenzene.

Scientific Research Applications

1-Chloro-5-iodo-2-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biochemical pathways and the development of bioactive compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-5-iodo-2-methyl-3-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Chloro-5-iodo-2-methyl-3-nitrobenzene can be compared with other similar compounds, such as:

    1-Chloro-2-nitrobenzene: Lacks the iodine and methyl groups, making it less reactive in certain substitution reactions.

    1-Iodo-2-methyl-3-nitrobenzene: Lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo.

    1-Chloro-5-iodo-2-methylbenzene: Lacks the nitro group, which significantly alters its chemical properties and applications.

The presence of multiple functional groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

1-chloro-5-iodo-2-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLODDQGSENCNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277602
Record name 1-Chloro-5-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41253-02-5
Record name 1-Chloro-5-iodo-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41253-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-5-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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